molecular formula C22H25O2P B097882 Phosphorane, diethoxytriphenyl-, (TB-5-11)- CAS No. 18509-25-6

Phosphorane, diethoxytriphenyl-, (TB-5-11)-

Cat. No.: B097882
CAS No.: 18509-25-6
M. Wt: 352.4 g/mol
InChI Key: VNDGDIVLUIAJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mevacor, also known as lovastatin, is a statin medication primarily used to treat high blood cholesterol and reduce the risk of cardiovascular disease. It is derived from a fermentation product of the fungus Aspergillus terreus and was first patented in 1979. Mevacor works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevacor is synthesized through a fermentation process involving the fungus Aspergillus terreus. The fermentation broth is extracted with organic solvents, and the crude extract is purified using chromatographic techniques. The purified compound is then crystallized to obtain the final product .

Industrial Production Methods

In industrial settings, Mevacor is produced through large-scale fermentation. The fermentation process is optimized to maximize yield, and the product is extracted and purified using advanced techniques such as high-performance liquid chromatography. The final product is formulated into tablets or capsules for oral administration .

Chemical Reactions Analysis

Types of Reactions

Mevacor undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mevacor has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.

    Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in cancer therapy.

    Medicine: Widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases.

    Industry: Employed in the development of new lipid-lowering agents and formulations.

Mechanism of Action

Mevacor exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Mevacor reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mevacor

Mevacor is unique due to its natural origin from the fermentation of Aspergillus terreus. It was the first statin to be approved for medical use and has a well-established safety and efficacy profile. Its specific molecular structure allows for effective inhibition of hydroxymethylglutaryl-coenzyme A reductase, making it a valuable tool in the management of hypercholesterolemia .

Properties

CAS No.

18509-25-6

Molecular Formula

C22H25O2P

Molecular Weight

352.4 g/mol

IUPAC Name

diethoxy(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H25O2P/c1-3-23-25(24-4-2,20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3

InChI Key

VNDGDIVLUIAJCI-UHFFFAOYSA-N

SMILES

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC

Canonical SMILES

CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC

Key on ui other cas no.

86852-11-1

Synonyms

DIETHOXY-TRIPHENYL PHOSPHANE

Origin of Product

United States

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